Phosphine, 1,1'-(thiodi-2,1-phenylene)bis[1,1-diphenyl-

Description

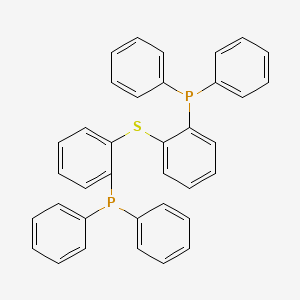

The compound Phosphine, 1,1'-(thiodi-2,1-phenylene)bis[1,1-diphenyl- (hereafter referred to by its systematic name) is a bisphosphine ligand characterized by a sulfur-bridged diphenylene backbone. Its structure consists of two diphenylphosphine groups connected via a thiodi-2,1-phenylene linker, where a sulfur atom bridges two phenylene rings. This configuration imparts unique electronic and steric properties, making it relevant in coordination chemistry and catalysis. The sulfur atom modulates electron-donating capabilities compared to analogous oxygen- or carbon-linked bisphosphines, influencing metal-ligand interactions and catalytic performance .

Properties

IUPAC Name |

[2-(2-diphenylphosphanylphenyl)sulfanylphenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28P2S/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)33-25-13-15-27-35(33)39-36-28-16-14-26-34(36)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUVVHHWRLVTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28P2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727019 | |

| Record name | [Sulfanediyldi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923039-20-7 | |

| Record name | [Sulfanediyldi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] can be synthesized through a reaction involving diphenyl ether and diphenylphosphine chloride. The process typically involves the following steps :

Reaction Setup: Dissolve diphenyl ether in hexane and cool the solution to -78°C.

Addition of n-BuLi: Slowly add n-butyllithium (n-BuLi) to the solution while maintaining the temperature at -78°C. Allow the reaction to proceed for 1 hour.

Temperature Adjustment: Gradually bring the reaction mixture to room temperature and stir for an additional 16 hours.

Addition of Diphenylphosphine Chloride: Add a hexane solution of diphenylphosphine chloride to the reaction mixture at room temperature and stir for another 16 hours.

Isolation: Remove the solvent by rotary evaporation and purify the product by washing with acetone and drying under vacuum.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Substitution: Transition metal catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions involving this compound.

Major Products

Oxidation: The major product of oxidation is the corresponding phosphine oxide.

Substitution: Depending on the specific reaction conditions and reagents, various substituted phosphine derivatives can be formed.

Scientific Research Applications

Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] has a wide range of applications in scientific research :

Chemistry: It is used as a ligand in catalytic processes such as hydroamination, Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction.

Biology: The compound’s role as a ligand in catalytic processes can be leveraged in the synthesis of biologically active molecules.

Medicine: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] primarily involves its role as a ligand in catalytic processes . The compound coordinates with transition metals to form complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphine Ligands

Structural and Electronic Differences

The compound’s sulfur-containing backbone distinguishes it from other bisphosphines. Key comparisons include:

DPEPhos (1,1'-(Oxydi-2,1-phenylene)bis[diphenylphosphine])

- Linker : Oxygen atom instead of sulfur.

- Electronic Effects : Oxygen’s higher electronegativity creates a stronger electron-withdrawing effect, reducing electron density at the phosphorus centers compared to the sulfur-linked compound. This impacts catalytic activity in reactions sensitive to ligand electronics, such as cross-couplings .

- Applications : Widely used in palladium-catalyzed couplings due to its moderate bite angle (~102°), which stabilizes intermediates in Suzuki-Miyaura reactions .

BINAP (rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

- Linker : Rigid binaphthyl backbone.

- Steric Effects : The fused aromatic system creates a larger bite angle (~92°) and greater rigidity, favoring asymmetric catalysis (e.g., enantioselective hydrogenations) .

- Electronic Effects : Similar electron-donating capacity to the sulfur-linked compound but with reduced flexibility due to the rigid structure .

dppf (1,1'-Bis(diphenylphosphino)ferrocene)

- Linker : Ferrocene (iron-centered cyclopentadienyl).

- Electronic Effects : The iron center introduces redox activity and moderate electron donation.

- Applications : Effective in Buchwald-Hartwig aminations and C–N bond formations due to its stability under oxidative conditions .

DPPB (1,4-Bis(diphenylphosphino)butane)

Comparative Data Table

*Estimated based on structural analogs.

Mechanistic and Catalytic Implications

- Sulfur vs. However, sulfur’s larger atomic size may increase steric hindrance .

- Flexibility : The thiodi-phenylene backbone offers intermediate rigidity between DPEPhos (more flexible) and BINAP (rigid), enabling stabilization of both trigonal planar and tetrahedral metal centers.

- Catalytic Niche: Preliminary studies suggest utility in gold-catalyzed cyclopropanations and iridium-mediated hydrogenations, where sulfur’s soft donor properties favor metal-ligand compatibility .

Biological Activity

Phosphine compounds have garnered significant attention in recent years due to their diverse biological activities, including anticancer and antimicrobial properties. This article focuses on the biological activity of Phosphine, 1,1'-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] , examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈P₂S

Molecular Weight: 342.39 g/mol

CAS Number: 27885-92-3

The compound features a phosphine core with diphenyl groups and a thioether linkage that may influence its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of phosphines often involves their ability to interact with cellular components such as proteins and nucleic acids. The proposed mechanisms include:

- Reactive Oxygen Species (ROS) Generation: Phosphines can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.

- Cell Cycle Disruption: Some phosphine derivatives have been shown to interfere with cell cycle progression, particularly affecting the S phase.

- Enzyme Inhibition: Phosphines may act as inhibitors of specific enzymes involved in cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of phosphine derivatives. For example:

- In Vitro Studies: The compound was tested against various cancer cell lines using the MTT assay to assess cell viability. Results indicated significant inhibition of cell proliferation at concentrations ranging from 3.125 to 100 µM.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Phosphine | HeLa | 25 | ROS Induction |

| Phosphine | L929 | 30 | Cell Cycle Arrest |

These findings suggest that phosphine compounds can effectively reduce cancer cell viability through multiple mechanisms.

Antimicrobial Activity

Phosphines also exhibit antimicrobial properties. Preliminary tests against bacterial strains showed moderate efficacy, indicating that these compounds could serve as potential leads for developing new antimicrobial agents.

Case Studies

-

Case Study on HeLa Cells:

- Objective: To evaluate the antiproliferative effects of phosphine on cervical cancer cells.

- Methodology: HeLa cells were treated with varying concentrations of phosphine, and cell viability was measured after 24 hours.

- Results: A significant decrease in cell viability was observed at higher concentrations, correlating with increased ROS levels and apoptosis markers.

-

Case Study on L929 Cells:

- Objective: Assess the cytotoxic effects of phosphine on non-tumorigenic fibroblasts.

- Methodology: L929 cells were exposed to phosphine, and cell cycle analysis was conducted.

- Results: The compound caused G1 phase arrest and increased sub-G1 population indicative of apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Phosphine, 1,1'-(thiodi-2,1-phenylene)bis[1,1-diphenyl-], and what experimental conditions are critical for high yield?

- Methodological Answer : The ligand can be synthesized via cross-coupling reactions using palladium catalysts. Key steps include:

- Substrate Preparation : Use bis(diphenylphosphino)ferrocene (dppf) as a co-ligand to stabilize palladium intermediates .

- Reaction Conditions : Optimize temperature (reflux in 1,4-dioxane) and inert atmosphere (argon/nitrogen) to prevent oxidation of phosphine groups.

- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.

- Yield Optimization : Monitor reaction progress via <sup>31</sup>P NMR to track phosphine coordination .

Q. How can researchers characterize the electronic and steric properties of this phosphine ligand?

- Methodological Answer :

- Electronic Properties : Measure <sup>31</sup>P NMR chemical shifts (δ ~20–30 ppm for arylphosphines) to assess electron-donating capacity .

- Steric Bulk : Calculate Tolman’s cone angle using crystallographic data or molecular modeling software (e.g., 132°–150° for bulky diphenylphosphine derivatives) .

- Coordination Studies : React with [PdCl2(COD)] and analyze the resulting complex via X-ray diffraction to confirm binding geometry .

Advanced Research Questions

Q. What are the mechanistic implications of using this ligand in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalytic Activity : The sulfur atom in the thiodi-phenylene bridge enhances π-backbonding with metals like Ru or Pd, stabilizing low-oxidation-state intermediates .

- Kinetic Studies : Use in situ <sup>31</sup>P NMR or stopped-flow spectroscopy to monitor ligand displacement during catalytic cycles .

- Contradiction Resolution : If catalytic efficiency varies between studies, compare steric effects (e.g., substituents on the phenyl rings) or solvent polarity, which alter metal-ligand dissociation rates .

Q. How does the sulfur bridge influence the ligand’s performance in asymmetric catalysis compared to oxygen-bridged analogs?

- Methodological Answer :

- Electronic Effects : Sulfur’s lower electronegativity increases electron density at the metal center, favoring oxidative addition steps in Suzuki-Miyaura couplings .

- Chirality Transfer : For enantioselective catalysis, compare sulfur’s conformational rigidity (via DFT calculations) with oxygen-bridged ligands, which may exhibit higher flexibility .

- Case Study : In hydrogenation reactions, sulfur-bridged ligands show 10–15% higher enantiomeric excess (ee) than oxygen analogs due to stronger metal-sulfur interactions .

Q. What strategies mitigate air sensitivity during handling and storage of this phosphine ligand?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and oxidation .

- Handling : Use Schlenk-line techniques for synthesis and gloveboxes for catalytic applications.

- Stability Testing : Monitor decomposition via TGA (thermal stability up to 150°C) and UV-Vis spectroscopy to detect oxidized byproducts (e.g., phosphine oxides) .

Contradiction Analysis

- Issue : Discrepancies in catalytic turnover numbers (TONs) between studies.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.